molecular formula C8H7FN2O2S B1456396 N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide CAS No. 1192348-55-2

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide

Cat. No.: B1456396
CAS No.: 1192348-55-2
M. Wt: 214.22 g/mol
InChI Key: DVCABYNLYQRPFX-UHFFFAOYSA-N
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Description

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is a chemical compound characterized by the presence of a cyano group, a fluorine atom, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide typically involves the reaction of 2-amino-4,5-difluoro-benzonitrile with sulfonyl halides . The reaction conditions often include the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano or fluorine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide involves its interaction with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to similar compounds that lack this functional group.

Biological Activity

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group, a fluorine atom, and a methanesulfonamide functional group attached to a phenyl ring. Its molecular formula is C₈H₈FNO₂S. The presence of the cyano and methanesulfonamide groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of various biological pathways. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been explored for its potential to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structural features can effectively inhibit Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .

Anticancer Potential

The compound's anticancer potential has been investigated through various assays. For example, modifications in related compounds have demonstrated that the methylsulfonylamide group can replace carboxylic acid groups while maintaining high binding affinities to Bcl-2/Bcl-xL proteins, suggesting that this compound may exhibit similar properties . In vitro studies have shown promising cytotoxicity against several cancer cell lines, indicating potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-Cyano-6-nitrophenyl)methanesulfonamideContains nitro group instead of fluorineExhibits different electronic properties due to nitro
N-(4-Fluorophenyl)methanesulfonamideLacks cyano groupPotentially less reactive than its cyano counterpart
N-(2-Cyano-4-chlorophenyl)methanesulfonamideContains chlorine instead of fluorineDifferences in reactivity due to chlorine's properties
N-(3-Cyano-4-fluorophenyl)methanesulfonamideCyano group at different positionMay exhibit different biological activities

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effect of related compounds on H146 small-cell lung cancer cell lines. The results indicated that modifications to the sulfonamide structure could enhance binding affinities and improve anticancer efficacy .
  • Apoptosis Induction : In vivo studies demonstrated that compounds structurally related to this compound could induce apoptosis in xenograft tumors by activating caspase pathways, suggesting a mechanism for their anticancer activity .
  • Enzyme Interaction : Research into enzyme interactions revealed that the compound could modulate enzyme activity effectively, potentially leading to therapeutic applications in conditions where enzyme inhibition is beneficial.

Properties

IUPAC Name

N-(2-cyano-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCABYNLYQRPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Step 1) A suspension of 2,5-difluorobenzonitrile (12.4 g), methanesulfonamide (9.3 g) and potassium carbonate (13.6 g) in DMSO (360 ml) was stirred overnight at 120° C. The reaction solution was poured into 1N hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to give N-(2-cyano-4-fluorophenyl]methanesulfonamide (6.57 g) as a white solid.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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